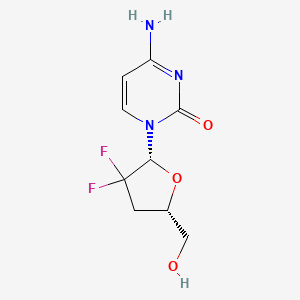

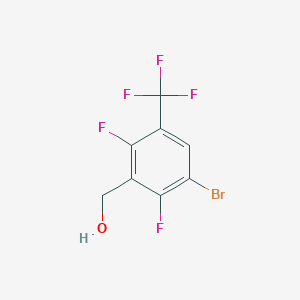

2',2'-Difluoro-2',3'-dideoxycytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

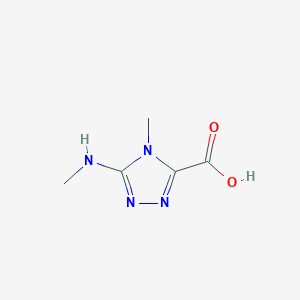

It has been approved for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer . The compound is characterized by the presence of two fluorine atoms at the 2’ position of the sugar moiety, which significantly enhances its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves several steps. One common method includes the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent to obtain a nucleoside, followed by deprotection to yield the final product . For example, the reaction of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate with N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine at 120°C for 3 hours produces 2’,2’-Difluoro-2’,3’-dideoxycytidine-3’,5’-dibenzoate, which is then deprotected to yield the final compound .

Industrial Production Methods: Industrial production methods for 2’,2’-Difluoro-2’,3’-dideoxycytidine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,2’-Difluoro-2’,3’-dideoxycytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within biological systems .

Common Reagents and Conditions: Common reagents used in the reactions of 2’,2’-Difluoro-2’,3’-dideoxycytidine include cytidine deaminase, which converts it to 2’,2’-difluoro-2’,3’-dideoxyuridine . Other reagents include hexamethyldisilazane and ammonium sulfate for the initial synthesis steps .

Major Products Formed: The major product formed from the metabolism of 2’,2’-Difluoro-2’,3’-dideoxycytidine is 2’,2’-difluoro-2’,3’-dideoxyuridine, which is less active but still contributes to the compound’s overall efficacy .

Applications De Recherche Scientifique

2’,2’-Difluoro-2’,3’-dideoxycytidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is extensively researched for its anticancer properties and mechanisms of action . The compound is also used in the development of new therapeutic agents and in studies related to drug resistance and pharmacokinetics .

Mécanisme D'action

The mechanism of action of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into the growing DNA strand. This incorporation results in chain termination and inhibition of DNA synthesis, leading to cell death . The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2’,2’-Difluoro-2’,3’-dideoxycytidine include other nucleoside analogs such as cytarabine (ara-C) and 5-fluorouracil . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Uniqueness: 2’,2’-Difluoro-2’,3’-dideoxycytidine is unique due to the presence of two fluorine atoms at the 2’ position, which enhances its stability and efficacy compared to other nucleoside analogs . This modification allows for better incorporation into DNA and more effective inhibition of DNA synthesis.

Propriétés

Formule moléculaire |

C9H11F2N3O3 |

|---|---|

Poids moléculaire |

247.20 g/mol |

Nom IUPAC |

4-amino-1-[(2R,5S)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16)/t5-,7+/m0/s1 |

Clé InChI |

VIRXEXFEGDYSIV-CAHLUQPWSA-N |

SMILES isomérique |

C1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO |

SMILES canonique |

C1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)

![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)